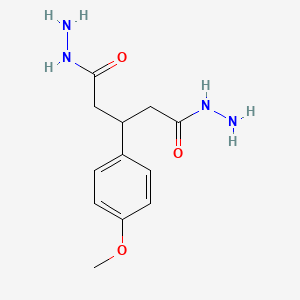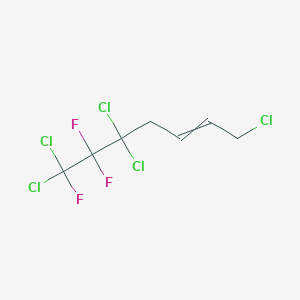
1,5,5,7,7-Pentachloro-6,6,7-trifluorohept-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5,5,7,7-Pentachloro-6,6,7-trifluorohept-2-ene is an organic compound characterized by the presence of multiple halogen atoms, including chlorine and fluorine, attached to a heptene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,5,7,7-Pentachloro-6,6,7-trifluorohept-2-ene typically involves the halogenation of heptene derivatives. The process may include the use of reagents such as chlorine and fluorine under controlled conditions to achieve the desired substitution pattern. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in optimizing the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process, making it feasible for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,5,5,7,7-Pentachloro-6,6,7-trifluorohept-2-ene can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the removal of halogen atoms.
Substitution: Nucleophilic substitution reactions can occur, where halogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield heptene oxides, while reduction can produce partially or fully dehalogenated heptenes.
Wissenschaftliche Forschungsanwendungen
1,5,5,7,7-Pentachloro-6,6,7-trifluorohept-2-ene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study halogenation and dehalogenation reactions.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and cellular pathways.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 1,5,5,7,7-Pentachloro-6,6,7-trifluorohept-2-ene involves its interaction with molecular targets, such as enzymes and receptors. The presence of multiple halogen atoms can influence the compound’s reactivity and binding affinity, leading to specific biological effects. Pathways involved may include oxidative stress, enzyme inhibition, and disruption of cellular membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentachlorophenol: A compound with similar halogenation but different structural backbone.
Trifluoroacetic acid: Contains fluorine atoms but differs in its functional groups and overall structure.
Hexachlorobenzene: Another highly halogenated compound with distinct chemical properties.
Uniqueness
1,5,5,7,7-Pentachloro-6,6,7-trifluorohept-2-ene is unique due to its specific combination of chlorine and fluorine atoms on a heptene backbone
Eigenschaften
CAS-Nummer |
68085-63-2 |
|---|---|
Molekularformel |
C7H6Cl5F3 |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
1,5,5,7,7-pentachloro-6,6,7-trifluorohept-2-ene |
InChI |
InChI=1S/C7H6Cl5F3/c8-4-2-1-3-5(9,10)6(13,14)7(11,12)15/h1-2H,3-4H2 |
InChI-Schlüssel |
QHDWGGWUCADFDM-UHFFFAOYSA-N |
Kanonische SMILES |
C(C=CCCl)C(C(C(F)(Cl)Cl)(F)F)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Butyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B14464268.png)

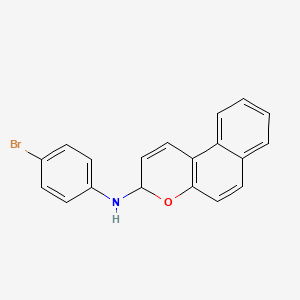
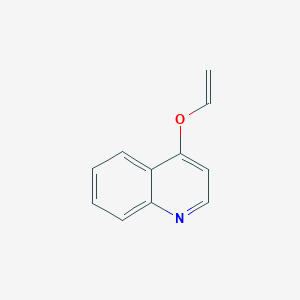

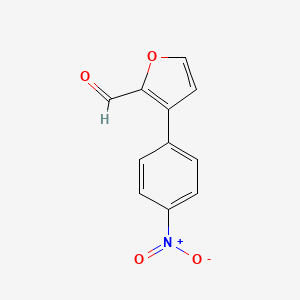
![Methyl [(2R,6R)-6-methyloxan-2-yl]acetate](/img/structure/B14464297.png)



![2-[2-(4-Chlorophenoxy)acetamido]ethyl pyridine-3-carboxylate](/img/structure/B14464324.png)
![6-Amino-4-[2-(sulfooxy)ethanesulfonyl]naphthalene-2-sulfonic acid](/img/structure/B14464331.png)

